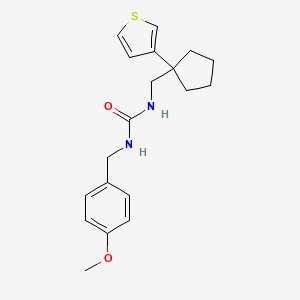
1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl isocyanate with thiophen-3-yl cyclopentyl methylamine. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or DMF, and monitoring via TLC (Thin Layer Chromatography) until completion. The product is then purified through recrystallization.
Anticancer Properties
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of approximately 9.88 µM against Caki renal cancer cells, indicating strong cytotoxicity and selectivity towards cancerous tissues compared to normal cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Histone Deacetylases (HDACs) : Compounds similar to this compound have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes .
- Modulation of Cellular Pathways : The compound may also affect pathways involved in cell proliferation and apoptosis, particularly through the modulation of Bcl-2 family proteins and caspase activation .
Case Studies
Several studies have explored the biological activity of urea derivatives similar to this compound:
- Study on Anticancer Activity : A comprehensive study evaluated various urea derivatives for their anticancer properties, revealing that specific structural modifications significantly enhance their efficacy against tumor cells. The study highlighted the importance of the methoxy group in enhancing solubility and bioavailability .
- In Vivo Efficacy : In animal models, related compounds demonstrated significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic index for further development .
Data Summary
| Compound | IC50 (µM) | Target | Mechanism |
|---|---|---|---|
| This compound | 9.88 | Caki Cells | HDAC Inhibition |
| Related Urea Derivative | 179.03 | HUVEC Cells | Apoptosis Induction |
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-17-6-4-15(5-7-17)12-20-18(22)21-14-19(9-2-3-10-19)16-8-11-24-13-16/h4-8,11,13H,2-3,9-10,12,14H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEIQTDQJGAPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













